2-Amino-4-methylthiophene-3-carboxylic acid
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Overview
Description
2-Amino-4-methylthiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H7NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylthiophene-3-carboxylic acid typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal-Knorr synthesis, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the Gewald reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylthiophene-3-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the amino and carboxylic acid groups.
2-Amino-3-carboxythiophene: Similar structure but without the methyl group.
4-Methylthiophene-3-carboxylic acid: Lacks the amino group.
Uniqueness: 2-Amino-4-methylthiophene-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiophene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-amino-4-methylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIFTAJMGYVKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515011 |
Source
|
Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-81-1 |
Source
|
Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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